N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
“N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide” is a chemical compound . It is also known as HESA-A and has gained attention in the scientific community due to its potential therapeutic and environmental applications.
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO4S . It contains total 31 bond(s); 17 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s) and 1 sulfonamide(s) (thio-/dithio-) .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 258.3 . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Synthesis and Characterization
Chemoselective Acetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to this compound employs Novozym 435 as a catalyst, with vinyl acetate identified as the optimal acyl donor due to its irreversible reaction mechanism. This process is significant for kinetically controlled synthesis in drug development (Magadum & Yadav, 2018).
Hydroxytriazenes Synthesis for Predicted Biological Activities : The synthesis and characterization of hydroxytriazenes based on N [(4-aminophenyl)sulfonyl]acetamide have been explored, with predictions for activities like anti-inflammatory, antiradical, and anti-diabetic effects. These findings highlight the potential of these compounds in drug design and the effectiveness of computer-aided drug design (CADD) methodologies (Agarwal et al., 2016).
Analytical Applications
Voltammetric Determination of Pharmaceuticals : A poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrode has been developed for the simultaneous determination of caffeine and paracetamol, demonstrating the importance of this compound in enhancing selectivity and sensitivity in analytical methods for pharmaceuticals (Tefera et al., 2016).
Molecular Structure and Biological Activity
Schiff Bases and Copper(II) Complexes : Schiff bases derived from sulfonamides and their copper(II) complexes have been synthesized and studied for their antibacterial activity. This research contributes to understanding the structural requirements for antibacterial efficacy and the role of metal complexes in medicinal chemistry (Salehi et al., 2016).
Co(II) and Cu(II) Coordination Complexes : The study of pyrazole-acetamide derivatives and their coordination complexes has revealed significant antioxidant activity. This illustrates the potential for developing new antioxidants based on the structural motifs of these compounds (Chkirate et al., 2019).
Mechanism of Action
Target of Action
The primary target of p18SMI-21 is the INK4C (p18INK4C or p18) . This protein is a member of the INK4 family of cyclin-dependent kinase inhibitors and plays a crucial role in cell cycle regulation .
Mode of Action
p18SMI-21 acts as a small molecule inhibitor of p18INK4C . It binds to the p18 protein, thereby inhibiting its function
Biochemical Pathways
The inhibition of p18INK4C by p18SMI-21 affects the cell cycle regulation pathway . This can lead to the promotion of cell proliferation and expansion, particularly in the context of hematopoietic stem cells (HSCs) . The downstream effects of this pathway alteration can vary depending on the cell type and the specific biological context.
Result of Action
The inhibition of p18INK4C by p18SMI-21 can promote the expansion of HSCs . This has potential therapeutic implications for conditions that could benefit from enhanced HSC proliferation, such as hematological malignancies and immune disorders .
Properties
IUPAC Name |
N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(14)12-9-2-4-10(5-3-9)17(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYBWFBHHFQGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383419 | |
Record name | N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20535-76-6 | |
Record name | N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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